molecular formula C12H14F3NO B14823628 4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine

4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine

Cat. No.: B14823628
M. Wt: 245.24 g/mol
InChI Key: LNRGOAWLEDODFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the trifluoromethyl, cyclopropoxy, and isopropyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine is unique due to the presence of both cyclopropoxy and isopropyl groups, which impart distinct physicochemical properties and biological activities. These features differentiate it from other trifluoromethylpyridine derivatives and contribute to its specific applications in research and industry .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-yl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO/c1-7(2)9-5-16-6-10(12(13,14)15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

LNRGOAWLEDODFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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